2,5-Dichlorobenzophenone
Overview
Description
2,5-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Mechanism of Action
Mode of Action
It is known that the compound’s structure, which includes two chlorine atoms and a carbonyl group, could potentially interact with various biological targets .
Biochemical Pathways
The compound’s potential to interact with various biological targets suggests that it could influence multiple pathways .
Result of Action
Given the compound’s potential to interact with various biological targets, it is likely that its effects are complex and multifaceted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,5-Dichlorobenzophenone. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dichlorobenzophenone are not fully understood due to limited research. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzophenone can be synthesized through the reaction of 5-chloro-2-hydroxybenzophenone with phosphorus pentachloride. The process involves heating the reactants until phosphorus oxychloride distills off. The resulting product is then distilled under reduced pressure and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through a Friedel-Crafts acylation reaction. This involves the reaction of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to Baeyer-Villiger oxidation using a peroxide catalyst to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include various substituted benzophenones.
Reduction: Products include 2,5-dichlorobenzhydrol.
Oxidation: Products include 2,5-dichlorobenzoic acid.
Scientific Research Applications
2,5-Dichlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorobenzophenone: A mono-substituted derivative with one chlorine atom.
2-Amino-5-chlorobenzophenone: A derivative with an amino group and a chlorine atom.
Comparison:
Properties
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVKIHMGRWRACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150347-09-4 | |
Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332482 | |
Record name | 2,5-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16611-67-9 | |
Record name | 2,5-Dichlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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